molecular formula C7H8O3S B2983290 3,4-Dimethoxythiophene-2-carbaldehyde CAS No. 51792-38-2

3,4-Dimethoxythiophene-2-carbaldehyde

Cat. No.: B2983290
CAS No.: 51792-38-2
M. Wt: 172.2
InChI Key: FUJWFUQYKOKBBW-UHFFFAOYSA-N
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Description

3,4-Dimethoxythiophene-2-carbaldehyde is an organic compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features two methoxy groups at the 3 and 4 positions and an aldehyde group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxythiophene-2-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-dimethoxy-1,3-butadiene with sulfur dichloride in a hexane medium. This reaction leads to the formation of the thiophene ring with methoxy groups at the 3 and 4 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxythiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethoxythiophene-2-carbaldehyde has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of electroactive materials for organic electronics.

    Biology and Medicine: Its derivatives are studied for potential biological activities and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxythiophene-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In material science, its electroactive properties are harnessed to develop conductive polymers and other advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxythiophene-2-carbaldehyde is unique due to the presence of both methoxy and aldehyde groups on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, material science, and beyond .

Properties

IUPAC Name

3,4-dimethoxythiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-9-5-4-11-6(3-8)7(5)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJWFUQYKOKBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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